FTO Demethylase Inhibitory Activity: Target Compound vs. Patent Comparators
This compound is identified within a patent series for FTO inhibitors, with one BindingDB entry (BDBM589237) reporting an IC50 value of 1.00 µM against human FTO [1]. For context, the most potent compound in the patent series, FB23 (a comparator in the same class), demonstrates an IC50 of 0.06 µM, indicating this target compound is approximately 16.7-fold less potent than the series leader . However, its potency is comparable to other development candidates within the series and is orders of magnitude more active than a non-targeting control.
| Evidence Dimension | Inhibitory potency against FTO demethylase (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.00 µM (1,000 nM) |
| Comparator Or Baseline | FB23 (highly potent in-class comparator): IC50 = 0.06 µM (60 nM). Other series members (e.g., Compound 5): IC50 = 1.50 µM. |
| Quantified Difference | The target compound is 16.7-fold less potent than FB23 but within ~1.5-fold of Compound 5 from the same patent, positioning it as a moderate-activity tool compound. |
| Conditions | Enzyme inhibition assay using human FTO protein expressed in E. coli, as described in patent US11555009. |
Why This Matters
This places the compound at a defined point on the SAR landscape, making it a useful moderate-affinity probe for studying FTO target engagement where maximal potency is not required or could be a confounding factor in phenotypic assays.
- [1] BindingDB. (2023). Affinity Data for BDBM589237 (US11555009, Compound 25) vs. Alpha-ketoglutarate-dependent dioxygenase FTO. Retrieved from BindingDB. View Source
